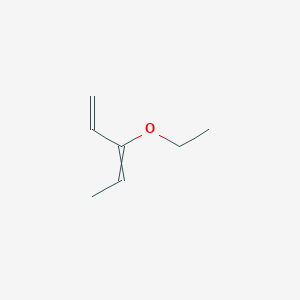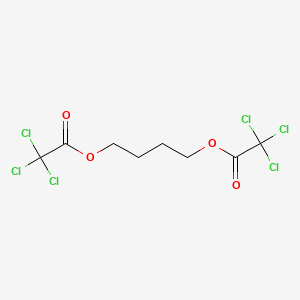
Butane-1,4-diyl bis(trichloroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diyl bis(trichloroacetate) is an organic compound that features two trichloroacetate groups attached to a butane-1,4-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(trichloroacetate) typically involves the reaction of butane-1,4-diol with trichloroacetic anhydride or trichloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to moderate heating .
Industrial Production Methods
While specific industrial production methods for butane-1,4-diyl bis(trichloroacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and by-products to meet industrial safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,4-diyl bis(trichloroacetate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield butane-1,4-diol and trichloroacetic acid.
Substitution Reactions: The trichloroacetate groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction: The compound can be reduced to form butane-1,4-diol and trichloroethanol under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids/bases.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Butane-1,4-diol and trichloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Butane-1,4-diol and trichloroethanol.
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diyl bis(trichloroacetate) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new polymers and materials due to its unique structural properties.
Biological Studies:
Wirkmechanismus
The mechanism of action of butane-1,4-diyl bis(trichloroacetate) largely depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bonds are cleaved, leading to the formation of butane-1,4-diol and trichloroacetic acid. In substitution reactions, the trichloroacetate groups are replaced by other nucleophiles, altering the compound’s structure and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,4-diyl bis(chloroacetate): Similar structure but with chloroacetate groups instead of trichloroacetate.
Butane-1,4-diyl bis(furan-2-carboxylate): Features furan-2-carboxylate groups, used in different applications
Uniqueness
Butane-1,4-diyl bis(trichloroacetate) is unique due to the presence of trichloroacetate groups, which impart distinct reactivity and properties compared to its analogs. The trichloroacetate groups make it more reactive in substitution and hydrolysis reactions, providing a versatile platform for further chemical modifications .
Eigenschaften
CAS-Nummer |
37851-28-8 |
|---|---|
Molekularformel |
C8H8Cl6O4 |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
4-(2,2,2-trichloroacetyl)oxybutyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H8Cl6O4/c9-7(10,11)5(15)17-3-1-2-4-18-6(16)8(12,13)14/h1-4H2 |
InChI-Schlüssel |
ROTZRZUARMDTQV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC(=O)C(Cl)(Cl)Cl)COC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


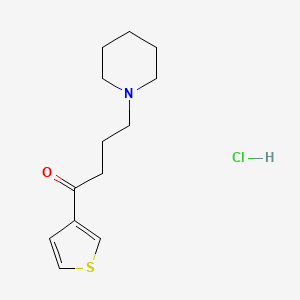


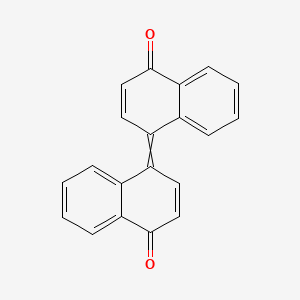

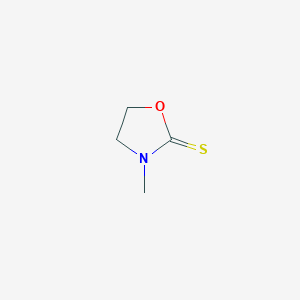
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


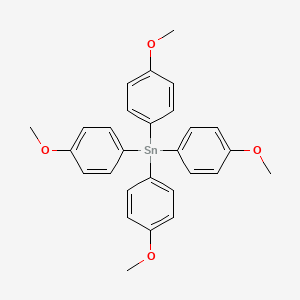
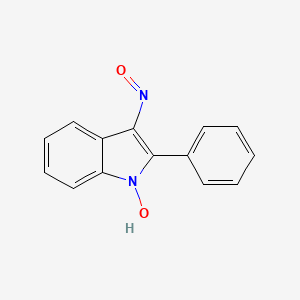
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

